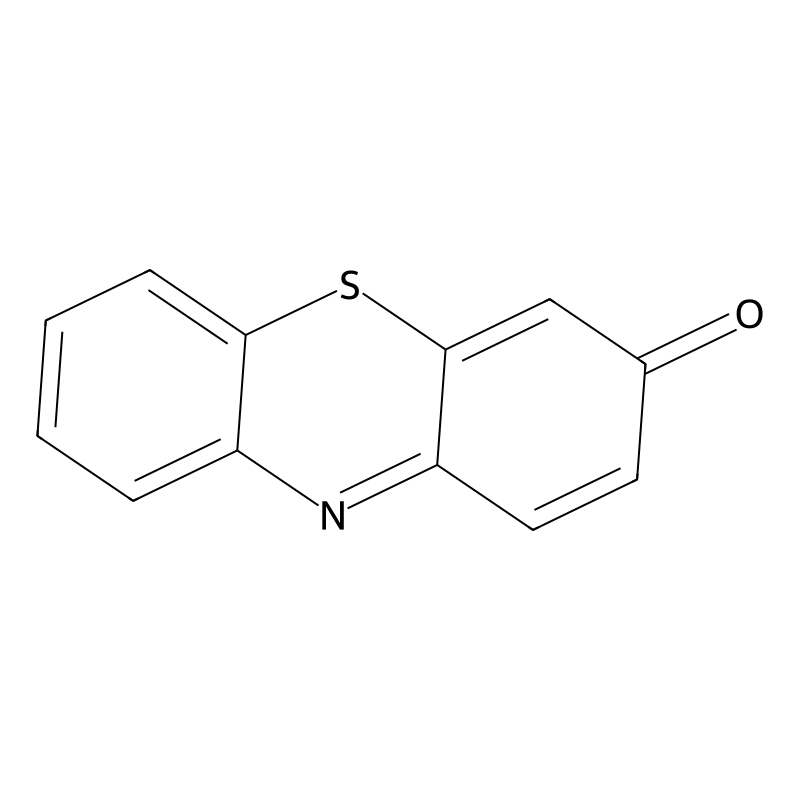3H-Phenothiazin-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Corrosion Inhibition
Studies have explored 3H-Phenothiazin-3-one as a corrosion inhibitor for metals, particularly mild steel in acidic environments. One research group investigated its effect in hydrochloric acid solution. Their findings suggest that 3H-Phenothiazin-3-one acts as a strong inhibitor even at low concentrations. The mechanism involves forming a protective layer on the metal surface, reducing the rate of corrosion.
Photocatalyst for Sulfide Oxidation
Another area of research explores 3H-Phenothiazin-3-one's potential as a photocatalyst. A recent study identified its ability to promote the aerobic photochemical oxidation of sulfides to sulfoxides. This method offers advantages like low catalyst loading, using molecular oxygen as the oxidant, and employing a simple light source. The researchers successfully applied this method to various sulfides and even achieved the synthesis of pharmaceutically relevant molecules like Modafinil and Sulforaphane.
3H-Phenothiazin-3-one is a heterocyclic compound characterized by its unique structure, which consists of a phenothiazine core with a carbonyl group at the 3-position. Its chemical formula is C₁₂H₇NOS, indicating it comprises twelve carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This compound is notable for its potential applications in various fields, including organic synthesis and photocatalysis.
3H-Phenothiazin-3-one itself does not have a well-defined mechanism of action as it is not a commonly used drug. However, the phenothiazine core structure plays a role in the mechanism of action of various phenothiazine-based drugs, primarily by interacting with neurotransmitter receptors in the central nervous system [].
Several methods have been developed for synthesizing 3H-Phenothiazin-3-one:
- Reaction with Quinone: One common method involves reacting o-mercaptoaniline with quinone. This approach allows for the formation of 3H-phenothiazin-3-one through a straightforward reaction pathway .
- One-Pot Synthesis: A novel one-pot synthesis method has also been reported, which streamlines the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .
Interaction studies involving 3H-Phenothiazin-3-one focus primarily on its role as a photocatalyst and its reactivity with other substrates. The compound's interactions can lead to significant transformations in organic molecules, making it an essential component in studies aimed at understanding reaction mechanisms and optimizing conditions for desired outcomes.
Several compounds share structural similarities with 3H-Phenothiazin-3-one. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenothiazine | Contains sulfur and nitrogen in the ring | Well-known for antipsychotic properties |
| Thioether derivatives | Similar core structure | Often used in medicinal chemistry |
| 5H-Benzo[a]phenothiazin-5-one | Extended phenothiazine structure | Exhibits different reactivity patterns |
Uniqueness of 3H-Phenothiazin-3-one: What sets 3H-Phenothiazin-3-one apart from these compounds is its specific carbonyl functional group at the 3-position, which influences its reactivity and potential applications as a photocatalyst.








